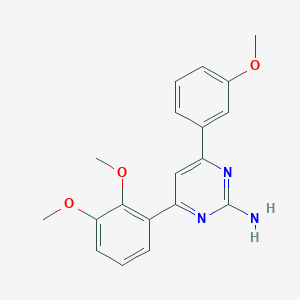
4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, commonly referred to as 4-(3,4-DCPF)-6-F-Pyrimidine, is an organic compound that is widely used in scientific research. It is a member of the pyrimidine family and has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
4-(3,4-DCPF)-6-F-Pyrimidine is widely used in scientific research due to its ability to act as a ligand for a variety of proteins and enzymes. It has been used to study the structure and function of enzymes, as well as the interactions between proteins and other molecules. It has also been used to study the effects of certain drugs on the body. Additionally, it has been used to study the effects of certain hormones on the body, as well as to investigate the effects of certain environmental toxins on the body.
作用機序
The mechanism of action of 4-(3,4-DCPF)-6-F-Pyrimidine is complex and not fully understood. It is believed to act as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and preventing the binding of the substrate. It is also believed to act as an allosteric inhibitor, by binding to a site on the enzyme that is different from the active site and modulating the enzyme's activity. Additionally, it is believed to act as an agonist, by binding to a receptor and activating it.
Biochemical and Physiological Effects
4-(3,4-DCPF)-6-F-Pyrimidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, modulate the activity of proteins, and alter the expression of genes. Additionally, it has been found to affect the activity of hormones, such as insulin and glucagon, and to affect the activity of certain neurotransmitters, such as dopamine and serotonin.
実験室実験の利点と制限
The use of 4-(3,4-DCPF)-6-F-Pyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, it is not always possible to accurately predict the effects of the compound on a given system, and it is not always possible to accurately measure its concentration in the system. Additionally, it is not always possible to accurately predict the effects of the compound on a given system when it is used in combination with other compounds.
将来の方向性
There are many potential future directions for research involving 4-(3,4-DCPF)-6-F-Pyrimidine. These include exploring its potential as a therapeutic agent, studying its effects on other physiological processes, such as cell proliferation and apoptosis, and exploring its potential as a diagnostic tool. Additionally, further research could be conducted into its effects on the immune system, its potential as a biomarker for certain diseases, and its potential as an imaging agent. Finally, further research could be conducted into its potential as a drug delivery system, its potential as a drug-targeting agent, and its potential as a tool for drug discovery.
合成法
4-(3,4-DCPF)-6-F-Pyrimidine can be synthesized through the following steps:
1. Reaction of 3,4-dichlorophenyl isocyanate with 4-fluorophenylhydrazine in the presence of a base to produce 4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)hydrazine.
2. Reaction of 4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)hydrazine with acetic anhydride in the presence of a base to produce 4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2FN3/c17-12-6-3-10(7-13(12)18)15-8-14(21-16(20)22-15)9-1-4-11(19)5-2-9/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJMRWFMYFBUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)

![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%](/img/structure/B6347536.png)




